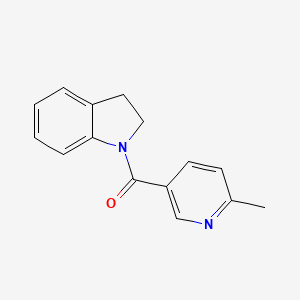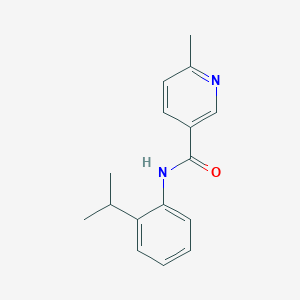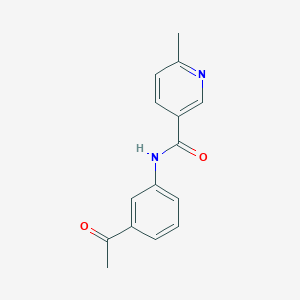
2,3-Dihydroindol-1-yl-(6-methylpyridin-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydroindol-1-yl-(6-methylpyridin-3-yl)methanone is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities.
作用機序
The mechanism of action of 2,3-Dihydroindol-1-yl-(6-methylpyridin-3-yl)methanone is not fully understood, but it is believed to act through various cellular pathways. One of the proposed mechanisms is the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, it has been suggested that this compound may modulate the expression of certain genes that are involved in the immune response.
Biochemical and Physiological Effects:
Several studies have reported the biochemical and physiological effects of 2,3-Dihydroindol-1-yl-(6-methylpyridin-3-yl)methanone. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Moreover, it has also been reported to have antiviral and antibacterial activities. In animal studies, this compound has shown potential as an anti-inflammatory agent and a modulator of the immune system.
実験室実験の利点と制限
The advantages of using 2,3-Dihydroindol-1-yl-(6-methylpyridin-3-yl)methanone in lab experiments include its diverse biological activities and potential as a therapeutic agent. Moreover, the synthetic route for this compound is well-established, and it can be easily synthesized in large quantities. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on 2,3-Dihydroindol-1-yl-(6-methylpyridin-3-yl)methanone. One of the major areas of interest is its potential as a therapeutic agent for the treatment of various diseases. Further studies are needed to elucidate the mechanism of action of this compound and to optimize its pharmacological properties. Moreover, the development of novel synthetic routes and modifications to the existing synthetic route can improve the yield and purity of the final product. Additionally, the exploration of the structure-activity relationship of this compound can lead to the development of more potent derivatives with improved pharmacological properties.
合成法
The synthesis of 2,3-Dihydroindol-1-yl-(6-methylpyridin-3-yl)methanone involves a multistep process that requires expertise in organic chemistry. The starting material for the synthesis is 2-aminopyridine, which undergoes a series of reactions to form the final product. The synthesis of this compound has been reported in several research articles, and various modifications to the synthetic route have been proposed to improve the yield and purity of the final product.
科学的研究の応用
2,3-Dihydroindol-1-yl-(6-methylpyridin-3-yl)methanone has shown promising results in several scientific research applications. One of the major areas of interest is its potential as a therapeutic agent for the treatment of various diseases. Several studies have reported the antitumor, antiviral, and antibacterial activities of this compound. Moreover, it has also shown potential as an anti-inflammatory agent and a modulator of the immune system.
特性
IUPAC Name |
2,3-dihydroindol-1-yl-(6-methylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-11-6-7-13(10-16-11)15(18)17-9-8-12-4-2-3-5-14(12)17/h2-7,10H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIKPGOBEDPQEPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydroindol-1-yl-(6-methylpyridin-3-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-(5-methylfuran-2-yl)-2-morpholin-4-ylethyl]-2-(3-methyl-2-oxobenzimidazol-1-yl)acetamide](/img/structure/B7457876.png)





![1-[2-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]pyridin-2-one](/img/structure/B7457926.png)
![N-(4-cyanophenyl)-2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]acetamide](/img/structure/B7457933.png)
![2-[2-(3-Methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7457940.png)

